

# Application Notes and Protocols for AS1708727: A Potent Foxo1 Inhibitor

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## Compound of Interest

Compound Name: AS1708727

Cat. No.: B15586858

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## Abstract

**AS1708727** is a selective inhibitor of the Forkhead Box Protein O1 (Foxo1), a key transcription factor in the regulation of metabolic pathways.[1][2] In the liver, Foxo1 plays a crucial role in controlling gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1][2][3] By inhibiting Foxo1, **AS1708727** effectively suppresses the expression of key gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2] This document provides detailed in vitro experimental protocols to study the effects of **AS1708727** on hepatocyte gluconeogenesis and gene expression.

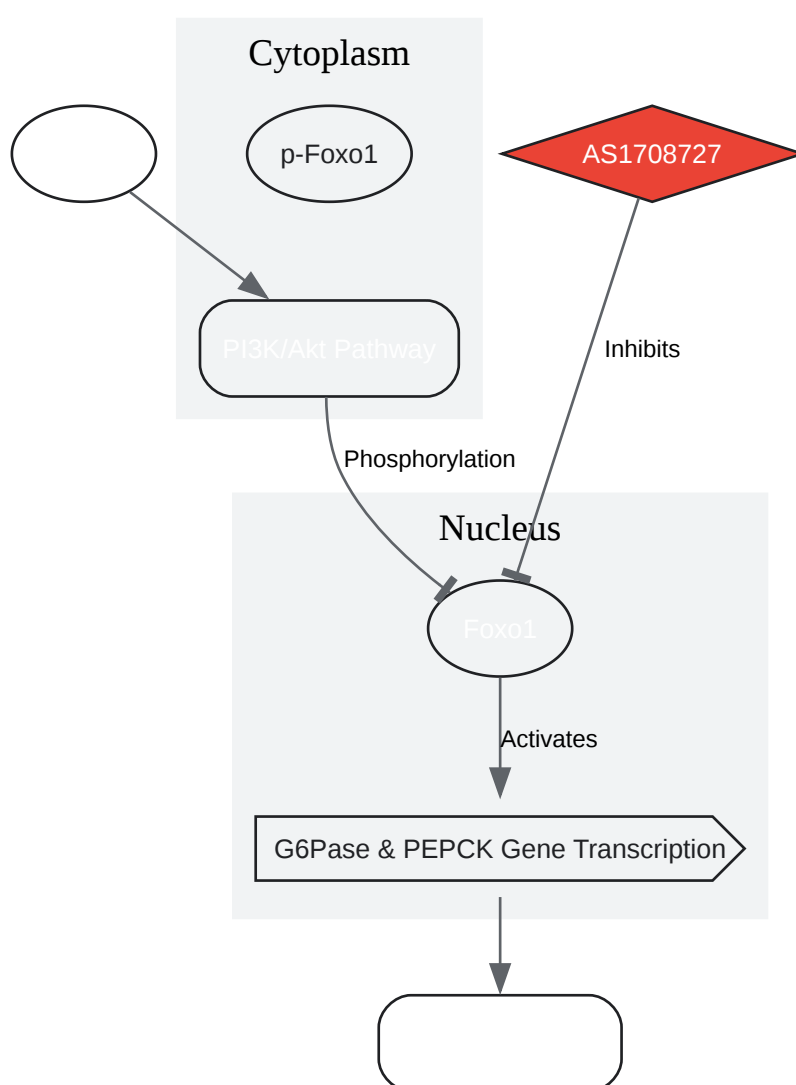
## Data Presentation

The in vitro efficacy of **AS1708727** in inhibiting the expression of gluconeogenic genes in Fao rat hepatoma cells is summarized below.

Target Gene	Cell Line	EC50 Value	Incubation Time
G6Pase	Fao	0.33 $\mu$ M	18 hours
PEPCK	Fao	0.59 $\mu$ M	18 hours

## Signaling Pathway

**AS1708727** acts by inhibiting the transcriptional activity of Foxo1. Under conditions of low insulin, Foxo1 translocates to the nucleus and binds to the promoters of genes encoding the rate-limiting enzymes of gluconeogenesis, G6Pase and PEPCK, thereby activating their transcription. Insulin signaling, through the PI3K-Akt pathway, leads to the phosphorylation of Foxo1, resulting in its exclusion from the nucleus and subsequent inhibition of gluconeogenic gene expression.[2][3] **AS1708727** directly inhibits Foxo1, mimicking the effect of insulin signaling on gluconeogenesis.



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Caption: **AS1708727** inhibits Foxo1-mediated gluconeogenesis.

## Experimental Protocols

### Fao Rat Hepatoma Cell Culture

This protocol describes the routine maintenance of Fao cells, a rat hepatoma cell line commonly used to study liver function and metabolism.

Materials:

- Fao cells
- DMEM (Dulbecco's Modified Eagle Medium) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)

Procedure:

- Culture Fao cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
- Resuspend the cells in fresh culture medium and seed new flasks at a density of  $2-4 \times 10^4$  cells/cm<sup>2</sup>.
- Change the medium every 2-3 days.

### In Vitro Gluconeogenesis Assay

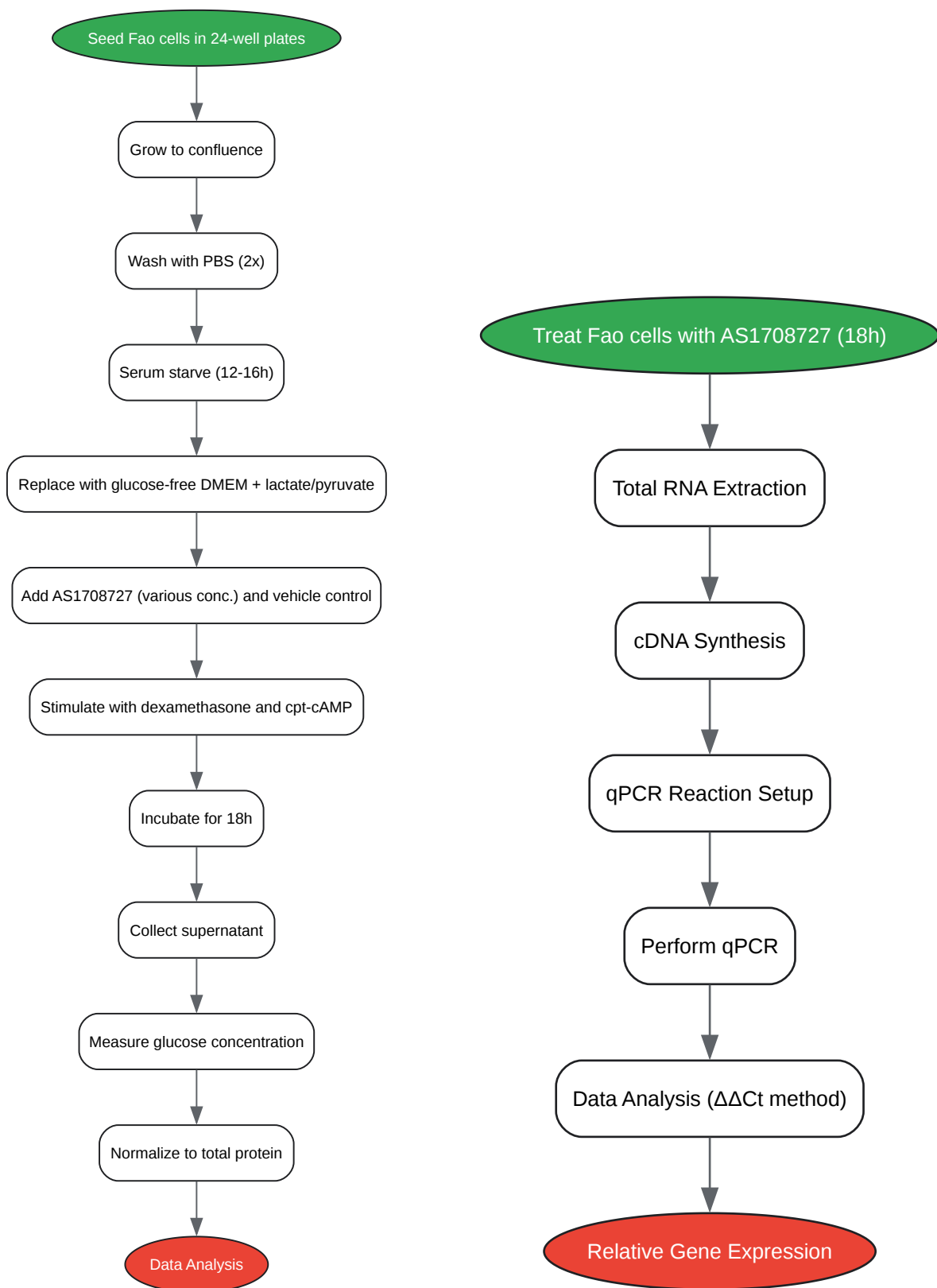
This protocol measures the effect of **AS1708727** on glucose production in Fao cells.

Materials:

- Fao cells
- **AS1708727**
- Glucose-free DMEM
- Sodium Lactate
- Sodium Pyruvate
- Dexamethasone
- 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (cpt-cAMP)
- Glucose Assay Kit

Procedure:

- Seed Fao cells in 24-well plates and grow to confluence.
- Wash the cells twice with PBS.
- Starve the cells in serum-free DMEM for 12-16 hours.
- Replace the medium with glucose-free DMEM containing gluconeogenic substrates (10 mM sodium lactate and 1 mM sodium pyruvate).
- Add varying concentrations of **AS1708727** (e.g., 0.1 to 3000  $\mu$ M) to the wells. Include a vehicle control (DMSO).
- To stimulate gluconeogenesis, treat the cells with dexamethasone (100 nM) and cpt-cAMP (100  $\mu$ M).
- Incubate for 18 hours at 37°C.
- Collect the supernatant and measure the glucose concentration using a commercially available glucose assay kit, following the manufacturer's instructions.
- Normalize the glucose production to the total protein content in each well.



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